N-(3,4-dimethylphenyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-7-8-14(11-13(12)2)19-18(22)10-9-17-20-15-5-3-4-6-16(15)25(23,24)21-17/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMZYTBRHBQUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NS(=O)(=O)C3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide is a synthetic compound that belongs to the class of 2H-benzo[e][1,2,4]thiadiazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
- CAS Number : 899726-83-1
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.4 g/mol
The structural characteristics of this compound are significant in determining its biological activity. The presence of the thiadiazine ring and the dimethylphenyl group are crucial for its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that thiadiazine derivatives exhibit a range of antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.
2. Inhibition of Monoamine Oxidase (MAO)
Studies have demonstrated that certain thiadiazine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which may have implications for treating depression and anxiety disorders .
Table 1: MAO Inhibition Activity of Thiadiazine Derivatives
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 0.060 ± 0.002 | MAO-A Inhibitor |
| Compound B | 0.241 ± 0.011 | Moderate Inhibitor |
| This compound | TBD | TBD |
3. Antitumor Activity
Thiadiazine derivatives have been investigated for their potential antitumor effects. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle progression .
Case Study: Antitumor Effects
A study evaluated the cytotoxic effects of several thiadiazine derivatives on human cancer cell lines. The results indicated that specific structural modifications enhance cytotoxic activity against breast and lung cancer cells.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : Compounds targeting MAO can modulate neurotransmitter levels.
- Cellular Interaction : The compound may interact with cellular receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from and
The compounds 7c–7j () share the N-(methyl-substituted phenyl)propanamide core but differ in their heterocyclic substituents. Key structural and functional distinctions include:
| Parameter | Target Compound | Analogues (7c–7j) |
|---|---|---|
| Heterocyclic Substituent | 1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl | 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanyl |
| Sulfur Oxidation State | Sulfone (S=O₂) | Thioether (S) in oxadiazole-thiazole linkage |
| Molecular Formula | Not explicitly provided (estimated: C₁₉H₂₀N₃O₃S) | C₁₆H₁₇N₅O₂S₂ (7c–7f) / C₁₇H₁₉N₅O₂S₂ (7g–7j) |
| Molecular Weight | ~386 g/mol (estimated) | 375–389 g/mol |
| Key Functional Groups | Sulfonamide, aromatic dimethyl groups | Thiazole amine, oxadiazole, methylphenyl groups |
Implications :
Physicochemical Properties
Melting Points and Stability
- Analogues 7c–7j : Melting points range from 134–199°C, with higher values correlating to increased substitution (e.g., 7h: 3,4-dimethylphenyl derivative melts at 178°C) .
Spectral Data (IR/NMR)
- Target Compound : Expected IR peaks for sulfone (S=O, ~1300–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹). ¹H-NMR would show aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm) .
- Analogues 7c–7j : IR confirms thiazole NH₂ (3400–3300 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹). ¹H-NMR data for 7h include aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
